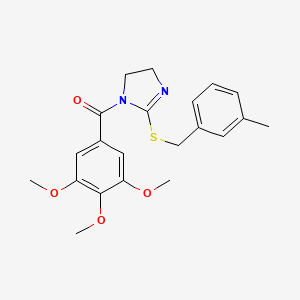

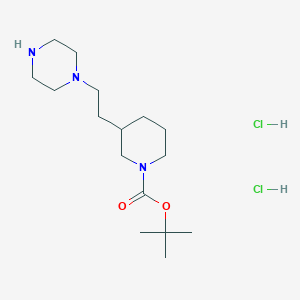

![molecular formula C21H22N4O5S B2766710 N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide CAS No. 898427-09-3](/img/structure/B2766710.png)

N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[2-(4-sulfamoylphenyl)ethyl]ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule, likely containing a pyrroloquinoline core structure . Pyrroloquinolines are a class of heterocyclic compounds that have been studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-hydroxy-2-quinolones have been synthesized through various methods . These methods often involve multicomponent reactions and the use of catalysts .Chemical Reactions Analysis

Again, specific reactions involving this compound were not found. But, 4-hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Heterocyclic compounds similar to the query chemical have been synthesized and explored for their chemical reactivity. The synthesis of sulphur-substituted pyrroloquinolines and their antimicrobial activity showcase the potential of these compounds in developing new antimicrobial agents (Es, Staskun, & Vuuren, 2005). These studies demonstrate the utility of heterocyclic chemistry in creating compounds with enhanced biological activities.

Polymorphic Modifications

Research on the polymorphic modifications of similar heterocyclic compounds reveals their potential in pharmaceutical applications, particularly in developing new remedies for hypertension (Shishkina et al., 2018). Understanding the polymorphism of these compounds can lead to better drug formulation and efficacy.

Biological Activities

Several studies focus on the diverse biological activities of heterocyclic compounds, including antimicrobial, anti-inflammatory, and potential antifungal properties. For example, the synthesis of pyrrolo-/indoloquinolines and their photophysical properties have been investigated, highlighting the importance of these compounds in medicinal chemistry and drug design (Kiruthika, Nandakumar, & Perumal, 2014).

Environmental Applications

The oxidative desulfurization of liquid fuel using N-containing compounds like pyridine and pyrrole indicates the relevance of such heterocyclic compounds in environmental science, particularly in the purification and treatment of fuels (Jia, Li, Ning, & Jin, 2009). This research demonstrates the potential of heterocyclic compounds in environmental remediation technologies.

Catalysis

The synthesis of N-heterocycle-fused quinoxalines, including pyrroloquinolines, through green chemistry approaches, suggests their application in catalysis and material science (Xie et al., 2017). These studies highlight the versatility of heterocyclic compounds in various scientific fields, from drug development to environmental sciences.

Eigenschaften

IUPAC Name |

N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c22-31(29,30)17-5-3-13(4-6-17)7-8-23-20(27)21(28)24-16-10-14-2-1-9-25-18(26)12-15(11-16)19(14)25/h3-6,10-11H,1-2,7-9,12H2,(H,23,27)(H,24,28)(H2,22,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQIKFGURCABTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

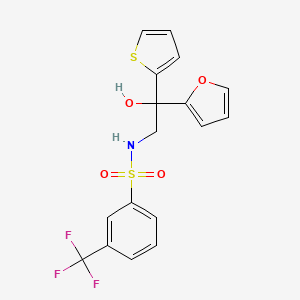

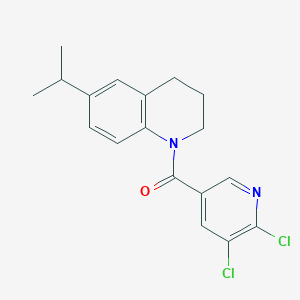

![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B2766628.png)

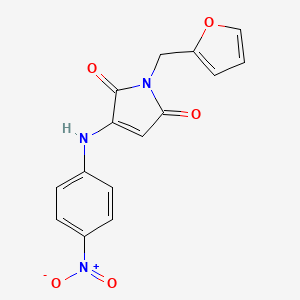

![N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

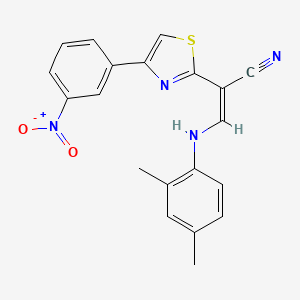

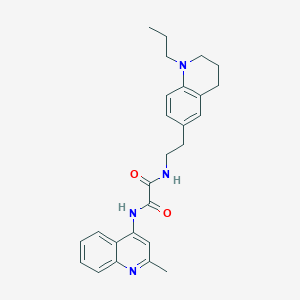

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2766631.png)

![3-fluoro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide](/img/structure/B2766640.png)

![N-(2,6-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2766648.png)